molecular formula C17H25N3O2S2 B2372154 N-butyl-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260925-34-5

N-butyl-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2372154
CAS No.: 1260925-34-5
M. Wt: 367.53
InChI Key: HHLYFKZYNHTDCU-UHFFFAOYSA-N
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Description

N-butyl-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H25N3O2S2 and its molecular weight is 367.53. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

N-butyl-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has been explored for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key enzymes in DNA synthesis. Its analogues have shown promise as potent inhibitors, making them of interest in antitumor research (Gangjee et al., 2008).

Structural Analysis and Conformation

The molecule's structural conformation has been a subject of interest, particularly regarding its interactions and stability. Studies have focused on understanding the folding conformation about the methylene C atom and the inclination of the pyrimidine ring to the benzene ring, which are critical for its biological activity (Subasri et al., 2016).

Antitumor Activity

Research into derivatives of this compound has shown promising antitumor activities, particularly against human cancer cell lines. This includes breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, indicating its potential application in cancer treatment (Hafez & El-Gazzar, 2017).

Synthesis and Characterization

The synthesis and characterization of this compound and its derivatives have been explored extensively. These studies are critical in understanding its chemical properties and potential applications in various fields, including pharmaceuticals (Zaki et al., 2017).

Inhibition of Dihydrofolate Reductase

In addition to its role as a TS inhibitor, this compound's role in inhibiting DHFR, an enzyme critical for DNA synthesis and cell proliferation, makes it a candidate for antitumor and antimicrobial therapies (Gangjee et al., 2007).

Properties

IUPAC Name

N-butyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S2/c1-4-5-8-18-14(21)11-24-17-19-13-7-10-23-15(13)16(22)20(17)9-6-12(2)3/h7,10,12H,4-6,8-9,11H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLYFKZYNHTDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NC2=C(C(=O)N1CCC(C)C)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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